molecular formula C10H9FO2 B13403783 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one CAS No. 885956-94-5

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Cat. No.: B13403783
CAS No.: 885956-94-5
M. Wt: 180.17 g/mol
InChI Key: NFVOPLCYRWCURV-UHFFFAOYSA-N
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Description

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C10H9FO2 This compound is part of the naphthalenone family, characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the naphthalenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 7-fluoro-6-oxo-3,4-dihydro-1H-naphthalen-2-one.

    Reduction: Formation of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-ol.

    Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-3,4-dihydro-1H-naphthalen-2-one
  • 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
  • 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Uniqueness

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in chemical reactions .

Properties

CAS No.

885956-94-5

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H9FO2/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h4-5,13H,1-3H2

InChI Key

NFVOPLCYRWCURV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2CC1=O)F)O

Origin of Product

United States

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